4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine
Description
Properties
CAS No. |
1706455-38-0 |
|---|---|
Molecular Formula |
C9H7Cl2F3N2 |
Molecular Weight |
271.06 g/mol |
IUPAC Name |
4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H7Cl2F3N2/c10-6-5(4-2-1-3-4)7(11)16-8(15-6)9(12,13)14/h4H,1-3H2 |
InChI Key |
IJNKNMIPHNTWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(N=C(N=C2Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction with Trifluoromethyl and Cyclobutyl Groups
The pyrimidine core is typically assembled via cyclocondensation reactions. For example, diethyl malonate reacts with formamide in the presence of sodium ethoxide to form 4,6-dihydroxypyrimidine, as demonstrated in the synthesis of 4,6-dichloropyrimidine. Adapting this approach, trifluoromethyl-containing precursors could be integrated during ring formation. A hypothetical route involves reacting cyclobutyl acetamidine with a trifluoromethyl diketone derivative under acidic conditions to yield 5-cyclobutyl-2-(trifluoromethyl)pyrimidine-4,6-diol. This diol intermediate serves as a critical precursor for subsequent chlorination.
Chlorination of Dihydroxypyrimidine Intermediates
Chlorination of hydroxyl groups at positions 4 and 6 is achieved using thionyl chloride (SOCl₂) in dichloroethane with catalytic zinc chloride. For instance, 4,6-dihydroxypyrimidine treated with SOCl₂ at reflux for 6–8 hours yields 4,6-dichloropyrimidine with over 83% efficiency. Applying this to the target compound, 5-cyclobutyl-2-(trifluoromethyl)pyrimidine-4,6-diol would undergo analogous chlorination to install the dichloro functionality.
Table 1: Chlorination Conditions for Pyrimidine Derivatives
| Precursor | Chlorinating Agent | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| 4,6-Dihydroxypyrimidine | SOCl₂ | Dichloroethane | ZnCl₂ | Reflux | 83% | |
| 2,4-Dichloro-5-TFM* Pyrimidine | POCl₃ | DCM | None | 80°C | 72% | |
| *TFM = Trifluoromethyl |
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent significantly impacts substitution efficiency. Polar aprotic solvents like dichloroethane enhance electrophilicity at chlorine sites, while bases such as N-ethyl-N,N-diisopropylamine (DIEA) neutralize HCl byproducts. For example, reactions in isopropyl alcohol with DIEA at 20°C achieve 40% yield for analogous substitutions.
Temperature and Time Considerations
Chlorination reactions require reflux conditions (80–110°C) to overcome kinetic barriers, whereas substitutions at position 5 proceed optimally at moderate temperatures (20–50°C) to avoid decomposition. Extended reaction times (12–24 hours) are often necessary for complete conversion, as seen in the synthesis of Reg-1-23 and Reg-1-24.
Purification and Characterization
Column Chromatography
Silica gel chromatography using gradients of dichloromethane and methanol (20:1) effectively isolates target compounds from byproducts. For instance, 140 mg of a dichloro-trifluoromethylpyrimidine derivative was purified using this method.
Spectroscopic Analysis
¹H and ¹³C NMR confirm substituent placement, while LC-MS validates molecular weight. In source, LC-MS data ([M+H]+ = 382) corroborated the structure of a related pyrimidine amide.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 6 undergo nucleophilic substitution due to electron-deficient aromaticity induced by the trifluoromethyl group. Key reaction pathways include:
Amination
-
Reagents/Conditions : Primary or secondary amines (e.g., methylamine, morpholine) react in polar aprotic solvents (e.g., tert-butanol) with a base (e.g., DIPEA) at 40–80°C .
-
Regioselectivity : The 4-position is typically more reactive than the 6-position due to steric hindrance from the cyclobutyl group at position 5 .
-
Example :
Alkoxylation/Thiolation
-
Reagents : Alkoxides (e.g., NaOMe) or thiols (e.g., HSCH₂CO₂Et) in DMF at 60–100°C yield ethers or thioethers.
-
Kinetics : Reactions at the 4-position proceed 3–5× faster than at the 6-position due to electronic effects.
Cross-Coupling Reactions
The chlorine atoms enable transition-metal-catalyzed coupling reactions for constructing complex architectures:
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water (80°C).
-
Scope : Aryl/heteroaryl boronic acids couple selectively at the 4-position.
Boronic Acid Product Yield (%) Phenylboronic acid 4-Phenyl-6-chloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine 85
Buchwald-Hartwig Amination
-
Catalyst : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene (100°C).
-
Application : Direct coupling with sterically hindered amines (e.g., tert-butylamine) at the 6-position.
Functionalization of the Cyclobutyl Group
The cyclobutyl ring undergoes strain-driven reactions:
Ring-Opening Metathesis
-
Reagents : Grubbs catalyst (2nd generation) in CH₂Cl₂ at 40°C yields linear alkenes.
-
Utility : Enables conjugation with polymers or biomolecules.
Oxidation
-
Reagents : RuO₄ or KMnO₄ oxidizes cyclobutyl to a diketone under acidic conditions (20–50°C).
Trifluoromethyl Group Reactivity
The CF₃ group is generally inert but participates in:
Radical Reactions
-
Conditions : AIBN-initiated with Bu₃SnH in benzene (80°C) replaces CF₃ with H, though yields are low (<30%).
Reaction Optimization Insights
-
Solvent Effects : tert-Butanol enhances regioselectivity in amination by reducing steric clashes .
-
Catalyst Screening : Pd-based catalysts with bulky ligands improve coupling efficiency at the 6-position.
This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclobutyl modification underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize temperature control and solvent choice to direct regioselectivity and maximize yields .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- Chemical Formula : CHClFN
- Molecular Weight : 195.01 g/mol
- CAS Number : 1706455-38-0
The structure includes:
- Two chlorine atoms at positions 4 and 6,
- A cyclobutyl group at position 5,
- A trifluoromethyl group at position 2.
Medicinal Chemistry
4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is investigated for its potential as a pharmacophore in drug development. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable candidate for new therapeutic agents.
Case Study :
A study synthesized novel derivatives of trifluoromethyl pyrimidines, including this compound, which exhibited promising anticancer activities against various cell lines such as PC3 and K562 at concentrations of 5 μg/ml. The results indicated that derivatives maintained significant activity compared to established drugs like doxorubicin .
Agricultural Chemistry
This compound has been explored for its potential use in agrochemicals, particularly as an antifungal agent. Its structural features may confer enhanced efficacy against specific pathogens.
Case Study :
Research evaluating the antifungal properties of trifluoromethyl pyrimidine derivatives found that certain compounds demonstrated excellent activity against Botrytis cinerea, achieving inhibition rates comparable to commercial fungicides . The compound's ability to disrupt fungal growth pathways makes it a candidate for further development in crop protection.
Materials Science
In materials science, the unique electronic properties of this compound are being studied for the development of advanced materials with specific optical and electronic characteristics.
Application Example :
The compound can serve as a building block in synthesizing complex heterocyclic compounds that may be used in organic electronics or photonic devices due to their favorable charge transport properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the cyclobutyl group can influence its overall conformation and stability. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Antifungal and Insecticidal Activity
- Trifluoromethyl Pyrimidines: Derivatives with CF₃ groups (e.g., ) and amide moieties exhibit moderate to excellent antifungal and insecticidal activities, as shown in studies involving Botrytis cinerea and Plutella xylostella . The target compound’s cyclobutyl group may further enhance these properties by increasing hydrophobic interactions.
- Substitution at C5: Analogs with polar groups (e.g., 5-OCH₃ in ) often show reduced potency compared to nonpolar substituents like cyclobutyl, which aligns with the trend observed in , where C5-methyl analogs retained potency but exhibited cytotoxicity .
Antibacterial Activity and Cytotoxicity
- Cytotoxicity Mitigation: The cyclobutyl group in the target compound may reduce cytotoxicity compared to 2-pyridine analogs (e.g., compound in with IC₅₀ = 3.2 µM), as bulkier substituents can hinder off-target interactions .
Physicochemical Properties
- Lipophilicity (LogP): The cyclobutyl and CF₃ groups likely increase LogP compared to analogs with OCH₃ or NH₂, favoring agrochemical applications where cuticular penetration is critical.
- Solubility: Polar solvents (e.g., DMSO) are recommended for analogs like , but the target compound’s low solubility may necessitate formulation adjustments for biological testing .
Biological Activity
4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This compound exhibits structural features that suggest it may interact with various biological targets, including enzymes and receptors involved in disease processes.
The molecular formula for this compound is with a molecular weight of approximately 252.07 g/mol. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines. The inhibition of JAKs can lead to therapeutic effects in conditions such as autoimmune diseases and cancers.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
JAK Inhibition and Autoimmune Diseases
- A study highlighted the effectiveness of this compound as a selective JAK inhibitor. The compound demonstrated a significant reduction in inflammatory markers in animal models of autoimmune diseases, suggesting its potential for therapeutic use in conditions like rheumatoid arthritis and psoriasis .
-
Antitumor Efficacy
- In vitro studies showed that this compound exhibited cytotoxic effects on several cancer cell lines, including colon and breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase . The compound's IC50 values varied across different cell lines, indicating selective potency.
- Pharmacokinetics
The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of JAK signaling pathways. By blocking these pathways, the compound can modulate immune responses and reduce inflammation, which is beneficial in treating autoimmune disorders.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine to improve yield and purity?
- Methodological Answer : Begin by evaluating reaction conditions (temperature, solvent polarity, and catalyst selection). For example, halogenated solvents like dichloromethane may enhance electrophilic substitution efficiency. Monitor intermediates using thin-layer chromatography (TLC) and optimize purification via column chromatography with gradient elution. Compare yields under inert atmospheres (e.g., nitrogen) to mitigate hydrolysis of trichloromethyl groups .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of /-NMR to confirm substituent positions and cyclobutyl geometry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects from the cyclobutyl group, as demonstrated in pyrazolo-pyrimidine derivatives . IR spectroscopy can identify C-F and C-Cl stretches (1050–1250 cm) to verify functional groups .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), UV light, and humidity (75% RH). Analyze degradation products via HPLC-MS and compare with control samples stored at -20°C in amber vials. Track chloro and trifluoromethyl group hydrolysis using -NMR .
Advanced Research Questions
Q. What strategies address regioselective challenges in functionalizing the pyrimidine ring?
- Methodological Answer : Prioritize electrophilic substitution at the 4- and 6-positions due to electron-withdrawing effects from Cl and CF. Use steric directing groups (e.g., cyclobutyl) to block undesired sites. Computational modeling (DFT) predicts reactive sites, while Suzuki-Miyaura coupling introduces aryl groups at the 5-position, as seen in analogous pyridine derivatives .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against enzymes like kinases or cytochrome P450, using the cyclobutyl group’s steric profile to assess binding affinity. Validate predictions with in vitro assays (e.g., fluorescence polarization). QSAR models correlate substituent electronegativity with activity, guided by pharmacophore features in trifluoromethyl-pyridines .
Q. What experimental frameworks resolve contradictions in reported biological activity data?
- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Cross-validate using orthogonal methods: SPR for binding kinetics vs. cell viability assays. Review literature for batch-specific impurities (e.g., residual solvents) that may skew results, as noted in pyrimidine analog studies .
Q. How can solubility limitations be overcome for in vivo studies?
- Methodological Answer : Employ co-solvents (DMSO:PBS mixtures ≤1%) or formulate as nanoparticles via solvent evaporation. Cyclodextrin inclusion complexes enhance aqueous solubility, while pro-drug strategies (e.g., esterification of pyrimidine amines) improve bioavailability, as applied to fluorinated heterocycles .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data for this compound’s regioisomers?
- Methodological Answer : Synthesize and isolate regioisomers using preparative HPLC. Compare -NMR chemical shifts: cyclobutyl protons appear as distinct multiplet patterns (δ 2.5–3.5 ppm). X-ray diffraction definitively assigns regiochemistry, as in pyrazolo-pyrimidine structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
